Di-tert-pentylphenol
Description
Contextualizing Alkylphenols in Contemporary Chemistry
Alkylphenols (APs) are a class of chemical compounds characterized by a phenol (B47542) molecule to which one or more alkyl chains are attached. roadmaptozero.com These compounds are synthesized by the alkylation of phenol. taylorandfrancis.com The length and branching of the alkyl chain can vary, leading to a wide array of isomers with distinct properties and applications. roadmaptozero.comresearchgate.net For nearly half a century, alkylphenols have been integral to various industrial processes. roadmaptozero.companda.org
A primary application of alkylphenols is as intermediates in the manufacturing of alkylphenol ethoxylates (APEOs), a widely used class of non-ionic surfactants. roadmaptozero.comtaylorandfrancis.com This is achieved through a chemical reaction between an alkylphenol and oxirane. roadmaptozero.com APEOs are utilized in detergents, paints, pesticides, and personal-care products. taylorandfrancis.comtoxicfreefuture.org Beyond surfactants, alkylphenols like nonylphenols (NPs) serve as intermediates for antioxidants that protect polymers such as PVC and rubber. roadmaptozero.com Octylphenols (OPs) are used to produce phenolic resins for applications like tire manufacturing and printing inks. roadmaptozero.companda.org
In contemporary chemistry, the study of alkylphenols also extends to their environmental presence. APEOs can break down into more stable alkylphenols, which are considered persistent and can accumulate in the environment. roadmaptozero.comtoxicfreefuture.org Due to their widespread use and potential to enter the environment through various pathways, including industrial effluents and product degradation, alkylphenols are often categorized as pollutants of emerging concern. researchgate.netpanda.orgfau.de
Scope and Significance of Di-tert-pentylphenol Research
Research on this compound is multifaceted, largely driven by the specific properties and applications of its various structural isomers. While the general term "this compound" refers to a phenol ring substituted with two tert-pentyl groups, the precise positioning of these groups significantly influences the molecule's function. Consequently, scientific investigation tends to concentrate on specific, commercially relevant isomers rather than the compound class as a whole.
The significance of the research lies in the utility of these isomers as intermediates and additives. For instance, certain isomers are crucial in synthesizing stabilizers that enhance the durability of plastics, rubber, and lubricants against heat, light, and oxidation. alfa-chemistry.comontosight.ai Other derivatives have been developed as highly effective UV absorbers, protecting materials from light-induced degradation. fau.deresearchgate.net This has led to extensive studies on their efficacy, mechanisms of action, and, increasingly, their environmental fate and metabolic pathways. fau.denih.gov
Structural Isomerism and Derivatives: Focus on Key Research Analogues
The specific arrangement of the bulky tert-pentyl groups on the phenol ring dictates the chemical's reactivity and steric hindrance, leading to isomers with tailored industrial applications. Research has particularly focused on isomers like 2,4-Di-tert-pentylphenol (B85779) and complex derivatives such as UV-328, which have distinct and important uses.
2,4-Di-tert-pentylphenol is a significant isomer used primarily as a chemical intermediate. ontosight.aichemicalbook.com It serves as a building block for producing additives such as antioxidants and UV stabilizers for materials like plastics, rubber, and lubricating oils. alfa-chemistry.comontosight.ai Its antioxidant mechanism involves capturing free radicals, thereby interrupting the chain reactions responsible for oxidative degradation. alfa-chemistry.com The preparation of 2,4-di-tert-pentylphenol can be achieved through the catalytic alkylation of phenol with trimethylethylene. chemicalbook.com It is typically a white or yellowish crystalline solid. alfa-chemistry.comontosight.ai
Properties of 2,4-Di-tert-pentylphenol
| Property | Value |
|---|---|
| CAS Number | 120-95-6 alfa-chemistry.com |
| Molecular Formula | C16H26O alfa-chemistry.com |
| Molecular Weight | 234.38 g/mol alfa-chemistry.com |
| Appearance | White or yellowish solid/crystal alfa-chemistry.com |
| Melting Point | 25-26 °C chemicalbook.comavantorsciences.com |
| Boiling Point | ~300 °C alfa-chemistry.com |
| Density | ~0.930 g/mL at 25 °C chemicalbook.com |
| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. alfa-chemistry.com |
Note: Some properties like boiling and melting points may vary slightly between sources.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, commonly known as UV-328, is a prominent derivative of this compound. researchgate.net It belongs to the hydroxyphenylbenzotriazole class of ultraviolet light (UV) absorbers. fau.denih.gov Its primary function is to protect plastics, coatings, and other organic polymers from discoloration and degradation caused by UV radiation, thus enhancing product stability and longevity. researchgate.netresearchgate.net It is used in a variety of products, including automotive coatings, plastics, rubber, resins, and even food contact materials. nih.govipen.org
Due to its high stability and widespread use, UV-328 has become a subject of significant environmental research. fau.de It is recognized for being persistent in the environment, bioaccumulative in organisms, and toxic (PBT). fau.deipen.org In Europe, it is listed as a Substance of Very High Concern (SVHC). fau.deipen.org Research has shown that UV-328 can undergo long-range environmental transport, including through attachment to plastic particles in the ocean. ipen.org Studies have also investigated its human metabolism and kinetics, identifying various oxidative metabolites. researchgate.netnih.govresearchgate.net In vitro experiments with human liver microsomes have shown that metabolic changes occur on the alkyl side chains, but not on the benzotriazole (B28993) part of the molecule. researchgate.net
Properties of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328)
| Property | Value |
|---|---|
| CAS Number | 25973-55-1 researchgate.net |
| Molecular Formula | C22H29N3O nih.gov |
| Molecular Weight | 351.49 g/mol |
| Appearance | White to yellow powder or crystals. nih.gov |
| Class | Hydroxyphenylbenzotriazole UV absorber fau.de |
| Water Solubility | Very low nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25231-47-4 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2,3-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-7-15(3,4)12-10-9-11-13(17)14(12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3 |
InChI Key |
BRIRGRNYHFFFHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)CC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Alkylation Strategies for Di-tert-pentylphenol Synthesis
The introduction of two tert-pentyl groups onto a phenol (B47542) ring is typically achieved through Friedel-Crafts alkylation reactions. The choice of alkylating agent and catalyst significantly influences the reaction's efficiency and the isomeric distribution of the product.
The most common and economically viable method for synthesizing 2,4-di-tert-pentylphenol (B85779) involves the direct alkylation of phenol with olefins such as isopentene (also known as 2-methyl-2-butene) or trimethylethylene (2-methyl-2-butene). This electrophilic aromatic substitution reaction is catalyzed by a variety of acidic catalysts.
The reaction can be carried out in a single step or a two-step process. One-step processes often result in lower yields of the desired 2,4-di-tert-pentylphenol, with typical once-through yields around 60%. google.com To improve selectivity and yield, two-step alkylation methods have been developed. In one such process, phenol is first mono-alkylated to predominantly form o-tert-pentyl-phenol using an aluminum phenoxide catalyst. This intermediate is then further alkylated with isoamylene in the presence of an atlapulgite catalyst to yield 2,4-di-tert-pentylphenol. google.com Other catalysts reported for this alkylation include activated bauxite (B576324) and boron trifluoride etherate. google.com
| Catalyst | Alkylating Agent | Process Type | Reported Yield |
| Aluminum Phenoxide / Atlapulgite | Isopentene/Isoamylene | Two-step | High (details proprietary) google.com |
| Activated Bauxite | Isopentene | One-step | ~60% google.com |
| Boron Trifluoride Etherate | Isopentene | One-step | Not specified google.com |
This table summarizes various catalytic systems used in the alkylation of phenol for the synthesis of this compound.
An alternative, though less common, theoretical pathway to phenol derivatives involves the alkylation of benzene (B151609) followed by an oxidation step to introduce the hydroxyl group. The initial step would be a Friedel-Crafts alkylation of benzene with a suitable pentylating agent, such as a pentyl halide or an alkene, in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orglibretexts.org This would yield a di-tert-pentylbenzene intermediate.
Subsequent conversion of the di-tert-pentylbenzene to this compound would require an oxidation and rearrangement process. This could conceptually be similar to the cumene (B47948) process, where an alkylbenzene is oxidized to a hydroperoxide, which then rearranges in the presence of an acid to yield a phenol and a ketone. However, the direct, one-step oxidation of benzene to phenol is an area of ongoing research, with various catalytic systems being explored to achieve this transformation efficiently. mdpi.com
Synthesis of this compound Derivatives
This compound serves as a crucial building block for more complex molecules, particularly UV stabilizers.
2,4-di-tert-pentylphenol is a key intermediate in the production of the ultraviolet light absorber 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, commonly known as UV-328. google.comchemicalbook.com The synthesis of UV-328 involves the coupling of 2,4-di-tert-pentylphenol with a benzotriazole (B28993) precursor.
A common synthetic route involves the reaction of 2,4-di-tert-pentylphenol with a diazotized o-nitroaniline, followed by reduction of the nitro group and subsequent cyclization to form the benzotriazole ring. The diazotization of o-nitroaniline is typically carried out using sodium nitrite (B80452) in an acidic medium. miracosta.eduanalchemres.org The resulting diazonium salt then couples with 2,4-di-tert-pentylphenol. The subsequent reduction of the nitro group, often with a reducing agent like sodium sulfide (B99878), followed by intramolecular cyclization yields the final UV-328 product.
Functionalization Reactions and Chemical Transformations
Beyond its use as an intermediate, this compound can undergo various chemical transformations, including enzyme-mediated reactions.
Laccases are multi-copper containing oxidoreductase enzymes that can catalyze the oxidation of phenolic compounds. researchgate.net This oxidation generates phenoxy radicals, which can then undergo coupling reactions to form dimers, oligomers, or polymers. 2,4-di-tert-amylphenol (an isomer of this compound) has been identified as a substrate for laccase-induced coupling reactions. researchgate.net
The reaction involves the enzymatic oxidation of the phenolic hydroxyl group, leading to the formation of a resonance-stabilized phenoxy radical. These radicals can then couple in various ways, leading to the formation of C-C or C-O bonds and resulting in a mixture of dimeric and oligomeric products. The specific products formed and the reaction conditions for the laccase-catalyzed coupling of this compound would depend on factors such as the specific laccase enzyme used, the reaction medium, and the concentration of the substrate.
Integration into Complex Molecular Architectures (e.g., Cu-phthalocyanine-C60 Synthesis)
Based on a comprehensive review of available scientific literature, there is no direct evidence to suggest that this compound is specifically utilized in the synthesis of complex molecular architectures such as copper phthalocyanine-fullerene (Cu-phthalocyanine-C60) conjugates. While the synthesis of substituted phthalocyanines is a broad field of research, and various phenolic derivatives are used to functionalize the phthalocyanine (B1677752) macrocycle, specific examples detailing the integration of this compound could not be identified.
The functionalization of phthalocyanines with bulky substituents is a known strategy to improve their solubility and prevent aggregation, which can be beneficial for their application in materials science. However, the available research does not explicitly mention this compound as a precursor for these applications.
Mechanistic Investigations of Chemical Activity and Functionality
Antioxidant Mechanisms
Phenolic compounds, including Di-tert-pentylphenol, are prized for their role as antioxidants, which are indispensable for preventing material degradation caused by oxidative damage. nbinno.com The primary function of these antioxidants is to intercept and neutralize free radicals that initiate and propagate oxidative chain reactions. nbinno.comvinatiorganics.com This protective action is crucial for preserving the structural integrity and performance of materials like plastics and rubbers. vinatiorganics.comuvabsorber.com The antioxidant activity of phenolic compounds can be described through several key mechanistic pathways.
The principal antioxidant mechanism for hindered phenols is free radical scavenging through hydrogen atom transfer (HAT). scirp.org In this process, the phenolic compound donates the hydrogen atom from its hydroxyl (-OH) group to a highly reactive free radical (R•), effectively neutralizing it and terminating its damaging potential.
Reaction: Ar-OH + R• → Ar-O• + RH
The resulting phenoxyl radical (Ar-O•) is significantly less reactive than the initial free radical. Its stability is enhanced by two key structural features:
Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, distributing the radical character and increasing stability. scienceopen.com
Steric Hindrance: The bulky tert-pentyl groups at the ortho and para positions physically obstruct the radical center on the oxygen atom, preventing it from participating in further chain-propagating reactions.
This combination of electronic stabilization and steric hindrance makes the phenoxyl radical a poor initiator for new oxidation chains. The effectiveness of this scavenging process is a primary reason for the use of compounds like this compound in stabilizing polymers. mdpi.com
Oxidative degradation in organic materials often proceeds via a free radical chain reaction, which consists of three main stages: initiation, propagation, and termination. Phenolic antioxidants function as chain-breaking inhibitors by intervening in this cycle, primarily during the propagation stage. nih.gov
Initiation: Formation of initial free radicals (R•) due to energy input (e.g., heat, light).
Propagation: The initial radical reacts with an organic substrate (RH) or oxygen (O₂) to form other radicals, such as alkyl (R•) and peroxyl (ROO•) radicals, which continue the chain reaction.
R• + O₂ → ROO•
ROO• + RH → ROOH + R•
Termination: Two radicals combine to form a stable, non-radical product.
This compound and similar hindered phenols interrupt the propagation step by donating a hydrogen atom to the peroxyl radical (ROO•), which is a key carrier of the chain reaction. nih.gov This action halts the cycle before it can cause significant material degradation. vinatiorganics.com By scavenging these radicals, the antioxidant effectively terminates the chain, preventing the widespread damage that leads to loss of mechanical properties, discoloration, and embrittlement in polymers. vinatiorganics.comcanada.ca
| Mechanism Stage | Description | Role of Phenolic Antioxidant |
| Initiation | External energy (heat, UV light) creates initial free radicals (R•) from the polymer (RH). | Indirectly mitigates by scavenging any initially formed radicals. |
| Propagation | Radicals react with oxygen and polymer chains to create more radicals (ROO•), propagating damage. | Primary Intervention Point: Donates a hydrogen atom to the peroxyl radical (ROO•), breaking the chain reaction. |
| Termination | Two radicals combine to form a stable molecule, ending a single chain. | Provides a highly efficient, controlled termination pathway, preventing numerous propagation cycles. |
Table 1: The role of phenolic antioxidants in inhibiting free radical chain reactions.
While the primary role of hindered phenols is as radical scavengers, their interactions with other reactive oxygen species are also significant. Hydroperoxides (ROOH) are a common product of the oxidation process and are relatively unstable. wikipedia.org Their decomposition can generate highly reactive hydroxyl (•OH) and alkoxyl (RO•) radicals, which can initiate new degradation chains.
Ultraviolet Absorption and Stabilization Mechanisms
In addition to oxidative degradation, many materials are susceptible to damage from ultraviolet (UV) radiation. wikipedia.org this compound serves as an intermediate in the synthesis of dedicated UV absorbers and also possesses inherent stabilizing properties. nbinno.comnih.govresearchgate.net The principles of UV stabilization are best understood by examining a highly effective class of UV absorbers for which phenolic compounds are precursors: the hydroxyphenylbenzotriazoles.
Hydroxyphenylbenzotriazole-type UV absorbers are a class of stabilizers that protect materials by absorbing harmful UV radiation and dissipating the energy in a non-destructive manner. longchangchemical.com Their mechanism relies on a photophysical process known as excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net
The molecule exists in a stable ground state (enol form) where an intramolecular hydrogen bond exists between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole (B28993) ring. longchangchemical.com Upon absorption of a UV photon, the molecule is promoted to an excited state. In this higher energy state, the proton from the hydroxyl group is rapidly transferred to the nitrogen atom, forming an unstable, high-energy keto-isomer. longchangchemical.comnih.gov This keto form quickly relaxes back to the ground state by releasing the absorbed energy as heat and transferring the proton back to its original position, regenerating the initial enol form. This cycle is extremely fast and efficient, allowing a single molecule to absorb and dissipate the energy of thousands of photons without undergoing chemical degradation itself. longchangchemical.com
| Step | Molecular State | Process | Energy Change |
| 1 | Ground State (Enol Form) | Absorption of a UV photon. | Molecule moves to an excited electronic state. |
| 2 | Excited State (Enol Form) | Ultrafast intramolecular proton transfer from the -OH group to the benzotriazole ring. | Molecule transforms into an excited keto-isomer. |
| 3 | Excited State (Keto Form) | Non-radiative decay (vibrational relaxation). | Energy is dissipated harmlessly as heat. |
| 4 | Ground State (Keto Form) | Rapid reverse proton transfer. | Molecule returns to the stable ground state enol form, ready to absorb another photon. |
Table 2: Key steps in the photostabilization cycle of a hydroxyphenylbenzotriazole UV absorber.
The integration of UV stabilizers and antioxidants provides comprehensive protection for polymers and other organic materials. uvabsorber.comcanada.ca Photostabilization is achieved through several complementary mechanisms that prevent the initiation and propagation of photodegradation, a process that leads to chain scission, cross-linking, and the deterioration of physical properties. nih.govnih.gov
The primary mechanism for additives like hydroxyphenylbenzotriazoles is UV absorption, which acts as a screening effect. nih.govcu.edu.eg By absorbing the incident UV radiation, the stabilizer prevents the photons from reaching the polymer matrix, thereby inhibiting the initial formation of free radicals. canada.ca However, no screening process is perfect. Some UV radiation may still penetrate the material, or radicals may be formed by other means, such as thermal stress. vinatiorganics.com
This is where the dual functionality of phenolic-based structures becomes critical. The inherent antioxidant capability of the phenolic moiety allows it to act as a radical scavenger, neutralizing any free radicals that are formed. vinatiorganics.com This synergistic action of UV absorption and radical scavenging provides a more robust and durable stabilization system than either mechanism could achieve alone. uvabsorber.comrbhltd.com
| Stabilization Mechanism | Description | Example Additive Class | Primary Function |
| UV Absorption | Competitively absorbs incident UV radiation and dissipates the energy as heat. | Hydroxyphenylbenzotriazoles, Benzophenones | Prevents the initiation of photodegradation by blocking UV light from reaching the polymer. |
| Radical Scavenging | Donates a hydrogen atom to terminate free radical chain reactions. | Hindered Phenols (like this compound), Hindered Amine Light Stabilizers (HALS) | Interrupts the propagation of degradation after radicals have been formed. |
| Excited State Quenching | Deactivates excited-state polymer chromophores through energy transfer before they can degrade. | Nickel Quenchers | Prevents bond cleavage from excited electronic states of the polymer itself. |
| Hydroperoxide Decomposition | Converts unstable hydroperoxides into stable, non-radical products. | Phosphites, Thioesters | Eliminates a key source of new radical generation. |
Table 3: A comparison of common photostabilization mechanisms in polymer systems.
Thermal Stability Contributions in Material Preservation
This compound, a member of the sterically hindered phenol (B47542) family, serves as a crucial precursor in the synthesis of high-performance antioxidants and UV stabilizers. nbinno.comnbinno.com These additives are integral to preserving the structural integrity and extending the service life of polymeric materials such as plastics, rubbers, and coatings. nbinno.com The thermal stability imparted by its derivatives is critical in preventing the degradation of these materials when exposed to heat during processing or end-use applications. vinatiorganics.com
The fundamental mechanism of thermal degradation in polymers involves chain reactions initiated by heat, which generate highly reactive free radicals. changhongchemical.com These radicals can lead to two primary detrimental processes:
Chain Scission: The breaking of the long polymer backbone chains, which reduces the material's molecular weight. This results in a loss of mechanical strength, increased brittleness, and reduced ductility. vinatiorganics.com
Cross-linking: The formation of new bonds between polymer chains, which can increase brittleness and lead to cracking and discoloration. vinatiorganics.com
Antioxidants derived from this compound function as primary radical scavengers. The phenolic hydroxyl group contains a labile hydrogen atom that can be readily donated to neutralize free radicals (e.g., peroxyl or alkoxyl radicals). changhongchemical.commdpi.com This process terminates the degradation chain reaction. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and is further sterically shielded by the bulky tert-pentyl groups, which prevents it from initiating new degradation chains. nih.govresearchgate.net
Furthermore, derivatives of this compound are used to create UV absorbers, such as those in the hydroxyphenyl-benzotriazole class. nbinno.comresearchgate.netwikipedia.org These molecules protect materials from photodegradation by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby preventing the initial formation of free radicals that trigger degradation. nbinno.comnih.gov The synergistic use of hindered phenolic antioxidants and UV absorbers provides comprehensive protection against both thermal and photo-oxidative degradation. specialchem.com
The following table summarizes the effects of thermal degradation on common polymers and the protective role of stabilizers derived from this compound.
| Polymer Type | Common Effects of Thermal Degradation | Protective Action of this compound-derived Stabilizers |
| Polyolefins (e.g., Polyethylene (B3416737), Polypropylene) | Chain scission, cross-linking, embrittlement, discoloration, loss of melt flow. vinatiorganics.com | Neutralizes free radicals to prevent chain scission and maintain molecular weight and mechanical properties. |
| Polyvinyl Chloride (PVC) | Dehydrochlorination, discoloration (yellowing to blackening), embrittlement, surface cracking. nih.gov | Acts as a processing stabilizer and scavenges radicals to inhibit degradation pathways. |
| Elastomers (e.g., Rubbers) | Loss of elasticity, increased stiffness, surface cracking (crazing), reduced tensile strength. nbinno.com | Interrupts oxidative chain reactions, preserving flexibility and structural integrity. vinatiorganics.com |
| Polyamides | Reduced ductility, embrittlement, color changes. specialchem.com | Provides excellent light and thermal stability, often in combination with phosphites and HALS (Hindered Amine Light Stabilizers). specialchem.com |
Catalytic and Ligand Chemistry
While this compound is primarily recognized for its role in antioxidant and stabilizer synthesis, its molecular structure, featuring bulky substituents and a reactive hydroxyl group, presents significant potential in the fields of coordination and catalytic chemistry.
Application as Ligands in Coordination Chemistry
Sterically hindered phenols, or phenolates (their conjugate base form), are a well-established class of ligands in coordination chemistry. The oxygen atom of the hydroxyl group can act as a Lewis base, donating a lone pair of electrons to a metal center to form a metal-phenolate bond. The two bulky tert-pentyl groups at the 2- and 4-positions of this compound exert significant steric influence, which is a critical factor in designing metal complexes with specific geometries and reactivity.
This steric bulk can:
Control the Coordination Number: By physically blocking access to the metal center, these ligands can enforce lower coordination numbers than might be achieved with less bulky ligands.
Stabilize Reactive Species: The steric hindrance can protect the metal center from unwanted side reactions or decomposition pathways, thereby stabilizing unusual oxidation states or highly reactive complexes.
Influence Catalytic Selectivity: The defined chiral pockets created around a metal center can direct the approach of a substrate, influencing the regioselectivity or stereoselectivity of a catalytic reaction.
While direct synthesis of metal complexes using this compound as the sole ligand is not widely documented in prominent literature, structurally similar compounds are extensively used. For instance, research has shown the synthesis of various metal complexes (Zn, Mn, Fe, Co, Ni) using a novel ligand that incorporates a 2,6-di-tert-butylphenol (B90309) moiety. researchgate.net In these complexes, the phenol fragment is a key component of a larger chelating ligand structure, demonstrating the feasibility and utility of incorporating sterically hindered phenols into complex molecular architectures for coordination with transition metals. researchgate.net The synthesis of such complexes often involves the reaction of a metal salt with the ligand in the presence of a base to deprotonate the phenolic hydroxyl group. nih.gov
The table below outlines potential coordination behaviors of Di-tert-pentylphenolate as a ligand with various transition metals.
| Metal Center (Example) | Potential Coordination Mode | Resulting Complex Properties and Potential Applications |
| Late Transition Metals (e.g., Pd, Ni) | Monodentate phenolate (B1203915) ligand | Can be used to tune the electronic properties and steric environment of catalysts for cross-coupling reactions. |
| Early Transition Metals (e.g., Ti, Zr) | Ancillary ligand in organometallic complexes | The bulky nature could stabilize the complex and influence the stereochemistry of olefin polymerization catalysis. |
| Lanthanide Metals (e.g., Yb, Sm) | Component of a multidentate ligand system | Could create a specific coordination environment for applications in luminescent materials or specialized organic synthesis. |
| Main Group Metals (e.g., Al, Sn) | Sterically demanding phenoxide ligand | Used in ring-opening polymerization of cyclic esters, where selectivity is governed by the ligand's bulk. |
Role in Enantioselective Transition Metal Catalysis
Enantioselective catalysis is a cornerstone of modern synthetic chemistry, enabling the production of single-enantiomer chiral molecules, which is particularly vital in the pharmaceutical industry. The efficacy of this process relies heavily on the design of chiral ligands that coordinate to a metal center and create a chiral environment to control the stereochemical outcome of a reaction.
This compound itself is an achiral molecule and therefore cannot be used directly to induce enantioselectivity. However, its rigid backbone and significant steric bulk make it an excellent scaffold for the synthesis of new chiral ligands. The strategy involves chemically modifying the this compound structure to introduce chirality. The steric hindrance provided by the tert-pentyl groups is advantageous, as studies have shown that bulky ligands are often crucial for achieving high levels of enantioselectivity by creating well-defined chiral pockets around the metal's active site. acs.orgmdpi.com
For example, chiral ligands similar to the widely used BINOL can be synthesized from phenolic precursors. msu.edu A this compound-based ligand could be designed in several ways:
Axial Chirality: Coupling two this compound units to create a bi-phenol structure with restricted rotation around the central C-C bond, analogous to BINOL. The bulky tert-pentyl groups would create a deep chiral groove to direct substrate binding.
Introduction of Chiral Centers: Attaching a chiral substituent to the phenolic ring or to a functional group appended to the ring.
Once synthesized, these chiral ligands can be complexed with transition metals like Nickel, Gold, or Palladium to catalyze a variety of asymmetric reactions. acs.orgnih.gov Research on nickel-catalyzed reactions has demonstrated that a "bulky PyBidine" ligand can effectively switch regioselectivity and achieve high para-selectivity in Friedel-Crafts reactions. acs.org Similarly, the enantioselectivity in some palladium-catalyzed C-H activation reactions is attributed to sterically hindered phenyl groups on the ligand. mdpi.com
The following table illustrates hypothetical chiral ligands derived from this compound and their potential applications in catalysis.
| Chiral Ligand Design from this compound | Metal (Example) | Potential Asymmetric Reaction | Rationale for Enantioselectivity |
| Axially chiral bi-phenol (BINAP-type analogue) | Ruthenium (Ru) | Asymmetric Hydrogenation | The twisted, sterically demanding structure creates a highly differentiated chiral environment for the substrate. |
| Phenol with a chiral oxazoline (B21484) substituent | Copper (Cu) | Asymmetric Friedel-Crafts Alkylation | The combination of the bulky phenol and the chiral oxazoline creates a rigid C2-symmetric pocket around the metal center. |
| Phosphine (B1218219) ligand with Di-tert-pentylphenyl groups | Palladium (Pd) | Asymmetric Allylic Alkylation | The bulky groups on the phosphine would control the orientation of the allyl-palladium intermediate, favoring one enantiomeric product. |
| Salen-type ligand from a functionalized phenol | Cobalt (Co) | Asymmetric Hydrolytic Kinetic Resolution of Epoxides | The planar Salen core combined with the out-of-plane bulk of the pentyl groups would effectively discriminate between enantiomers of the epoxide. |
Environmental Transformation and Degradation Pathways
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-biological mechanisms, such as atmospheric oxidation and photolysis.
Atmospheric Oxidation by Hydroxyl Radicals
In the atmosphere, the primary mechanism for the degradation of organic compounds is oxidation by hydroxyl radicals (•OH). harvard.eduwikipedia.org These highly reactive radicals are often referred to as the "detergent" of the troposphere because they initiate the removal of many pollutants. harvard.eduwikipedia.org For alkylphenols, including di-tert-pentylphenol, this process is significant. The estimated atmospheric half-lives for most alkylphenols due to reaction with hydroxyl radicals are on the order of a few hours. service.gov.uk This rapid oxidation prevents long-range atmospheric transport and accumulation. The process is initiated by the abstraction of a hydrogen atom from the phenol (B47542) or the alkyl side chains, leading to the formation of a radical species that subsequently reacts with other atmospheric components.
Photolytic Degradation Kinetics
Photolytic degradation, or photolysis, is the breakdown of compounds by light. While direct photolysis of some alkylphenols can occur, indirect photolysis, often mediated by hydroxyl radicals formed through photochemical processes, is a key degradation pathway in the atmosphere. service.gov.uk For a structurally related compound, 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV328), photolytic degradation is considered a relevant process primarily in the upper layers of clear, shallow waters and decreases significantly with water depth. chemycal.com The resistance of some related compounds to direct photolysis in water suggests that for this compound, atmospheric photolysis is likely the more significant abiotic degradation route. wur.nl
Hydrolytic Stability of Related Structures
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Alkylphenols are generally not expected to undergo hydrolysis in the aquatic environment. service.gov.uk Studies on related overbased sulfurized alkylphenols have focused on improving their hydrolytic stability for industrial applications, indicating an inherent resistance to this degradation pathway under typical environmental conditions. google.comgoogle.com The stability of the carbon-carbon bonds in the alkyl groups and the aromatic ring of this compound makes it resistant to hydrolysis at neutral pH.
Biotic Degradation Studies
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms.
Biodegradation Potential in Environmental Compartments
When released into the environment, this compound is expected to partition mainly to soil and sediment. service.gov.uk While specific data on the biodegradation of this compound is limited, information on analogous alkylphenols suggests a potential for biodegradation. For instance, 4-tert-pentylphenol is expected to biodegrade relatively quickly in the environment. service.gov.uk However, ready biodegradation tests for the structurally similar UV328 showed very low potential for biodegradation, with only 2-6% degradation after 28 days. chemycal.com This suggests that the biodegradation potential of this compound may vary depending on the specific environmental conditions and microbial populations present.
Microbial Transformation Pathways (e.g., by Sphingobium fuliginis for analogous alkylphenols)
The bacterium Sphingobium fuliginis has been identified as capable of degrading a variety of recalcitrant alkylphenols. nih.gov Strains of S. fuliginis have been shown to utilize 4-tert-butylphenol (B1678320) as a sole source of carbon and energy. nih.govresearchgate.net This bacterium employs a meta-cleavage pathway for the degradation of these compounds. nih.govacs.org The degradation process typically begins with the hydroxylation of the phenolic ring, followed by ring cleavage. acs.org For example, in the degradation of 4-tert-butylphenol by S. fuliginis TIK-1, the identified metabolites were 4-tert-butylcatechol (B165716) and 3,3-dimethyl-2-butanone. researchgate.net This indicates a pathway involving initial oxidation of the aromatic ring. While this specific pathway has been detailed for other alkylphenols, it provides a model for the potential microbial transformation of this compound.
Engineered Degradation Systems and Advanced Oxidation Processes (AOPs)
To address the challenge of persistent organic pollutants like this compound, engineered systems utilizing Advanced Oxidation Processes (AOPs) have been developed. These systems generate highly reactive species to break down the target compound.
Persulfate-based AOPs are increasingly used for the remediation of contaminated soil and water. nih.govfrontiersin.org The activation of persulfate (PS) by iron sulfide (B99878) (FeS) has been shown to be an effective method for degrading this compound (referred to as UV328 in some studies). nih.govdntb.gov.ua
In a study on the degradation of this compound in soil using an FeS-activated persulfate system, a removal efficiency of 93.0% was achieved within 12 hours. nih.gov The optimal conditions for this degradation were found to be FeS and PS dosages of 20 mM and 100 mM, respectively, with a soil-to-water ratio of 5:1 for an initial this compound concentration of 12 mg/kg. nih.gov
For a comprehensive look at the efficiency of this degradation system, see the table below:
Table 1: Efficiency of this compound Degradation by FeS-Activated Persulfate| Parameter | Value | Source |
|---|---|---|
| Initial Concentration | 12 mg/kg | nih.gov |
| FeS Dosage | 20 mM | nih.gov |
| Persulfate (PS) Dosage | 100 mM | nih.gov |
| Soil-to-Water Ratio | 5:1 | nih.gov |
| Time | 12 hours | nih.gov |
| Removal Efficiency | 93.0% | nih.gov |
The degradation of this compound in the FeS-activated persulfate system is driven by several reactive oxygen species (ROS). nih.gov Through quenching experiments and electron paramagnetic resonance spectroscopy, the key ROS have been identified and their contributions to the degradation process quantified. nih.gov The primary ROS involved are sulfate (B86663) radicals (SO₄•⁻), hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (•O₂⁻). nih.govnih.gov
The relative contributions of these ROS are detailed in the table below:
Table 2: Contribution of Reactive Oxygen Species to this compound Degradation| Reactive Oxygen Species (ROS) | Contribution (%) | Source |
|---|---|---|
| Sulfate Radical (SO₄•⁻) | 31.76% | nih.gov |
| Hydroxyl Radical (•OH) | 28.77% | nih.gov |
| Singlet Oxygen (¹O₂) | 26.52% | nih.gov |
| Superoxide Radical (•O₂⁻) | 12.95% | nih.gov |
In the FeS-activated persulfate degradation of this compound, 14 transformation products have been identified. nih.gov The formation of these products occurs through four main reaction pathways: amination, hydroxylation, sulfate substitution, and bond cleavage. nih.gov
Another effective AOP for the degradation of this compound involves the activation of peracetic acid (PAA) by d-electron metal ions such as ferrous iron (Fe²⁺) and cobalt (Co²⁺). mdpi.comresearchgate.netdntb.gov.ua This method has been successfully applied to a group of benzotriazole (B28993) UV stabilizers, including this compound. mdpi.comresearchgate.netdntb.gov.ua
In the Fe²⁺/PAA system, a 91% degradation of this compound was observed in 180 minutes under specific conditions. mdpi.com The oxidation of benzotriazoles in these systems follows first-order kinetics. mdpi.comresearchgate.net For the Fe²⁺/PAA process, the first-order kinetic constant (k) for the removal of this compound was determined to be 0.0125 min⁻¹. mdpi.com In the Co²⁺/PAA system, the kinetic constant for this compound was 0.0116 min⁻¹. mdpi.com
The table below summarizes the kinetic data for the degradation of this compound in these systems.
Table 3: Kinetic Parameters for this compound Degradation by Metal Ion-Activated PAA| System | First-Order Kinetic Constant (k) (min⁻¹) | Source |
|---|---|---|
| Fe²⁺/PAA | 0.0125 | mdpi.com |
| Co²⁺/PAA | 0.0116 | mdpi.com |
Compound Index
Metal Ion-Activated Peracetic Acid Systems (Fe2+/PAA, Co2+/PAA)
Radical Participation in Oxidation Processes
In the degradation of related complex phenolic compounds like the UV stabilizer 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328), several reactive oxygen species (ROS), which are types of free radicals, play a crucial role. A study on the degradation of UV-328 in soil using persulfate activated by iron sulfide identified the key ROS involved. Through electron paramagnetic resonance spectroscopy and quenching experiments, it was determined that sulfate radicals (SO₄•⁻), hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (•O₂⁻) all contribute to the breakdown process. nih.gov
The relative contributions of these radical species to the degradation of UV-328 are detailed in the table below. nih.gov
| Radical Species | Contribution to Degradation |
| Sulfate Radical (SO₄•⁻) | 31.76% |
| Hydroxyl Radical (•OH) | 28.77% |
| Singlet Oxygen (¹O₂) | 26.52% |
| Superoxide Radical (•O₂⁻) | 12.95% |
This table illustrates the percentage contribution of different reactive oxygen species to the degradation of UV-328 in a specific experimental setup.
Research using density functional theory (DFT) calculations helps identify the most likely sites on the molecule for attack by these different radical species. nih.gov The degradation can proceed through several pathways, including amination, hydroxylation, sulfate substitution, and the cleavage of chemical bonds, leading to various transformation products. nih.gov
Environmental Partitioning and Distribution
When released into the environment, this compound and its derivatives are expected to partition primarily into soil and sediment. service.gov.ukindustrialchemicals.gov.au This distribution is largely governed by the compound's physicochemical properties, such as its high octanol-water partition coefficient (log Kow) and organic carbon-water (B12546825) partition coefficient (log Koc), which indicate a strong tendency to associate with organic matter rather than remaining in water. pops.int
A standard multimedia partitioning (fugacity) model (Level III) predicts the environmental distribution of these chemicals, assuming equal and continuous releases to air, water, and soil. industrialchemicals.gov.au
| Environmental Compartment | Predicted Partitioning Percentage |
| Soil & Sediment | > 90% |
| Water | < 10% |
This table shows the predicted distribution of phenolic benzotriazoles, including this compound derivatives, in the environment based on a Level III fugacity model. industrialchemicals.gov.au
Sorption to Organic Matter and Sewage Sludge
Due to its lipophilic nature and high log Koc value, this compound has a strong affinity for organic matter and is readily adsorbed onto sewage sludge during wastewater treatment. pops.intresearchgate.net This sorption process means the compound is largely removed from the wastewater effluent but becomes concentrated in the resulting biosolids. researchgate.net The disposal or agricultural application of this sewage sludge can then act as a pathway for the release of this pollutant into the terrestrial environment. researchgate.net
Field studies have confirmed the presence of this compound derivatives in sewage sludge.
| Study Location | Compound | Concentration in Sewage Sludge (dry weight) |
| China (33 cities, 2010-2011) | UV-328 | Median concentration of 57.3 ng/g. nih.gov |
| Songhua River, China (2009) | UV-328 | 40.6–5920 ng/g. nih.gov |
| Northeastern China | UV-328 | Mean concentration of 1300 ng/g. acs.org |
This table presents measured concentrations of the this compound derivative UV-328 in sewage sludge samples from various studies.
The sorption capacity of phenols is influenced by the type of dissolved organic matter (DOM), with proteins like bovine serum albumin showing a high capacity, while natural DOM from sources like compost extract exhibits less sorption. researchgate.net The sorption to DOM also tends to decrease as the pH of the solution increases. researchgate.net
Partitioning Behavior in Environmental Compartments (e.g., soil, sediment)
Consistent with its high sorption affinity, this compound is expected to accumulate predominantly in the soil and sediment compartments of the environment. service.gov.ukindustrialchemicals.gov.au This is a consequence of its resistance to environmental degradation and its tendency to partition out of the water phase. researchgate.netfau.de
Environmental monitoring has detected related compounds in these compartments. For instance, a study of Hamilton Harbour found that UV-328 showed significantly greater concentrations in both water and sediment compared to other similar contaminants, indicating substantial contamination in that ecosystem. researchgate.net
| Environmental Compartment | Compound | Detected Concentration |
| Hamilton Harbour Water | UV-328 | 0.28–2.8 ng L⁻¹ researchgate.net |
| Hamilton Harbour Sediment | UV-328 | 8.3–48 ng g⁻¹ (dry weight) researchgate.net |
This table displays the concentrations of the this compound derivative UV-328 found in water and sediment samples from Hamilton Harbour.
Transformation in Material Matrices
This compound and its derivatives are frequently used as additives in various polymers, such as plastics, to protect them from UV degradation. fau.depops.int As it is not chemically bound to the polymer matrix, the compound can migrate and diffuse out of the material over time, entering the environment. pops.int
Behavior in Polyethylene (B3416737) under Chlorination Conditions
The transformation of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) within a polyethylene (PE) plastic matrix under chlorination conditions has been investigated. mendelchemicals.compolymtl.carsc.org Research indicates that during chlorination, the compound is oxidized, particularly at its alkyl side chains, leading to the formation of hydroxy and/or oxo functional groups. researchgate.net
Studies comparing its behavior in different plastic carriers found no significant difference in the chlorination conversion of UV-328 when embedded in polyethylene versus polypropylene (B1209903) (PP), likely due to the inherent resistance of both polymers to oxidative attack by chlorides. researchgate.net
| Finding | Details |
| Primary Transformation | Oxidation occurs at the alkyl side chains, forming hydroxy and/or oxo functions. researchgate.net |
| Effect of Polymer Matrix | Changing the plastic carrier between Polyethylene (PE) and Polypropylene (PP) had no significant effect on the chlorination conversion of UV-328. researchgate.net |
| Reaction Environment | The transformation behavior was studied specifically under chlorination conditions, which are relevant to environments like water distribution systems. researchgate.netresearcher.life |
This table summarizes key research findings on the transformation of a this compound derivative within a polyethylene matrix when exposed to chlorination.
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques
Chromatography, the science of separation, is central to the analysis of Di-tert-pentylphenol. Gas and liquid chromatography are the primary techniques employed, each coupled to tandem mass spectrometry for definitive identification and quantification.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of this compound and its metabolites. nih.gov To enhance performance, advanced electron ionization (AEI) sources are utilized. nih.gov This methodology is particularly effective for human biomonitoring. nih.gov An analytical method developed for human urine and blood was able to determine UV 328 and six of its metabolites. researchgate.netnih.gov The method's validation demonstrated excellent sensitivity, with limits of detection (LOD) of 0.1 µg/L for all analytes. researchgate.netnih.gov The precision of the method was confirmed with variation coefficients ranging from 1% to 12% for in-series precision and 5% to 12% for interday precision. nih.gov Furthermore, the accuracy was established with relative recovery rates between 80% and 120%. nih.gov A suitable temperature program for the gas chromatograph ensures the baseline separation of the analytes. nih.gov
Table 1: Performance of GC-MS/MS Method for UV 328 and its Metabolites
This table summarizes the validation parameters of a GC-MS/MS method developed for the analysis of UV 328 and its metabolites in human biological samples.
For analytes that may not be readily suitable for GC analysis, Ultra High Performance Liquid Chromatography with Electrospray Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) offers a robust alternative. nih.gov An analytical method was developed for the simultaneous determination of six benzotriazole (B28993) UV stabilizers (BZT-UVs), including UV 328, in blood plasma and fish homogenates. nih.gov The target compounds were analyzed using an optimized UHPLC-ESI-MS/MS system operating in the positive electrospray ionization mode. nih.gov This approach yielded method limits of quantification (MLOQs) for 14 different analytes (including BZT-UVs and substituted diphenylamines) ranging from 0.002 to 1.5 ng/g in blood plasma and 0.001 to 2.3 ng/g (wet weight) in fish homogenate. nih.gov The total recoveries for the target compounds were found to be between 61% and 100%. nih.gov This method successfully identified UV 328 in environmental biota samples. nih.gov Additionally, non-targeted screening for metabolites has been performed using ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS). fau.de
Microextraction and Sample Preparation Techniques
Effective sample preparation is a critical prerequisite for successful chromatographic analysis, aiming to isolate and preconcentrate the target analytes from the sample matrix.
Dispersive Liquid-Liquid Microextraction (DLLME) is a modern sample preparation technique noted for its simplicity, high throughput, and significant enrichment factors. rsc.org This method has been successfully applied for the extraction of UV 328 and its metabolites from human urine and blood prior to GC-MS/MS analysis. researchgate.netresearchgate.netnih.gov The technique involves injecting a mixture of an extraction solvent (e.g., dichloromethane) and a disperser solvent (e.g., acetonitrile) into the aqueous sample. nih.govrsc.org This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for rapid mass transfer of the analytes from the aqueous phase to the organic phase. rsc.org Following extraction, the phases are separated by centrifugation, and the analyte-enriched organic solvent is collected for analysis. researchgate.net The DLLME procedure has been optimized for parameters such as solvent type and volume to ensure high recovery and robustness. researchgate.netresearchgate.net
For GC analysis, polar compounds like phenols often require derivatization to improve their volatility and thermal stability, leading to better chromatographic peak shape and sensitivity. acs.org The most common strategy for phenols is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp In the analysis of UV 328 and its metabolites, a silylation step is performed after DLLME. researchgate.netnih.gov The extracts are treated with derivatizing reagents such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), or N-trimethylsilylimidazole (TSIM). nih.govchemcoplus.co.jp The reaction, often accelerated in a solvent like acetone, converts the polar hydroxyl groups on the phenol (B47542) and its metabolites into nonpolar silyl (B83357) ethers, making them amenable to GC-MS/MS analysis. nih.govacs.org
Traditional solvent extraction and subsequent clean-up remain important for sample preparation, especially for complex biological matrices. nih.gov For the analysis of UV 328 in blood plasma, a liquid-liquid extraction with methyl tert-butyl ether is employed after sample denaturation with potassium hydroxide (B78521) (KOH). The resulting extract is then passed through a silica (B1680970) gel packed column for clean-up. nih.gov
For more complex solid samples like fish homogenates, an ultrasonic-assisted solvent extraction is used. This is followed by a more rigorous clean-up procedure involving automated gel permeation chromatography (GPC) and a silica gel packed column to remove lipids and other interferences before UHPLC-ESI-MS/MS analysis. nih.gov
Table 2: Summary of Compound Names
This table lists the chemical compounds mentioned in this article.
Method Validation and Performance Criteria
Method validation is a critical process in analytical chemistry that demonstrates that a specific method is suitable for its intended purpose. This involves evaluating various performance characteristics to ensure the data generated is accurate, precise, and reliable. For compounds like this compound and its derivatives, robust analytical methods are crucial.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are fundamental for determining the sensitivity of an analytical method.
Several studies have established LODs and LOQs for related benzotriazole UV stabilizers, such as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328), in various environmental and biological samples. For instance, a method for analyzing UV-328 and its metabolites in human urine and blood reported an LOD of 0.1 µg/L for all analytes. researchgate.netnih.govresearchgate.net In another study focusing on sediment and sludge, the LOD and LOQ for UV-328 were 0.1 ng/g and 0.33 ng/g, respectively. chemycal.com For the related compound 4-tert-pentylphenol, a detection limit of 4.5 ng/L has been reported in treated wastewater effluent. industrialchemicals.gov.au
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound Related Compounds
| Compound | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) & metabolites | Human Blood | 0.1 µg/L | - | researchgate.net |
| 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) & metabolites | Human Urine | 0.1 µg/L | - | nih.govresearchgate.net |
| 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) | Sediment | 0.1 ng/g | 0.33 ng/g | chemycal.com |
| 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) | Sludge | 0.5 ng/g | 1.65 ng/g | chemycal.com |
| 4-tert-pentylphenol | Treated Wastewater | 4.5 ng/L | - | industrialchemicals.gov.au |
Precision refers to the closeness of repeated measurements of the same sample, while accuracy indicates the closeness of a measured value to the true value. Precision is often assessed under two conditions: intraday precision (repeatability within the same day) and interday precision (reproducibility across different days). wisdomlib.org Accuracy is typically evaluated through recovery studies, where a known amount of the analyte is added to a sample (spiking) and the percentage recovered is calculated.
For the analysis of UV-328 and its metabolites in human blood, a validated method demonstrated intraday precision with variation coefficients ranging from 2% to 9%, and interday precision from 3% to 11%. researchgate.net The same study reported relative recovery rates between 80% and 100%. researchgate.net A similar method for urine samples showed intraday precision (precision in series) with variation coefficients of 1% to 12% and interday precision from 5% to 12%, with relative recovery rates between 80% and 120%. nih.govresearchgate.net Another study on various UV absorbers in textiles reported recoveries from 80.5% to 96.3% with a relative standard deviation (RSD) of 3.2% to 9.9%. scirp.org
Table 2: Precision and Accuracy Data for 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328)
| Matrix | Intraday Precision (Variation Coefficient / RSD) | Interday Precision (Variation Coefficient / RSD) | Recovery Rate | Source |
|---|---|---|---|---|
| Human Blood | 2% - 9% | 3% - 11% | 80% - 100% | researchgate.net |
| Human Urine | 1% - 12% | 5% - 12% | 80% - 120% | nih.govresearchgate.net |
| Textiles | 3.2% - 9.9% | - | 80.5% - 96.3% | scirp.org |
Reference Material Characterization in Analytical Chemistry
Certified Reference Materials (CRMs) are crucial for achieving accuracy and ensuring the traceability of analytical measurements. These materials are of high purity and have a well-characterized concentration, which is used for calibrating instruments and validating methods. accustandard.comcpachem.com
For compounds related to this compound, CRMs are commercially available. Specifically, 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (CAS No. 25973-55-1), also known as UV-328, is available as a CRM. accustandard.comcpachem.comlgcstandards.com These reference materials are supplied with a certificate of analysis detailing their purity and characterization, and are essential for laboratories conducting quantitative analysis of these substances in various matrices. cpachem.comlgcstandards.com For example, AccuStandard and LGC Standards offer CRMs of this compound, which can be used for laboratory use only. accustandard.comlgcstandards.com
Theoretical and Computational Chemistry Insights
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of chemical compounds. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular properties, including energy, electron density, and orbital shapes, providing a balance between accuracy and computational cost.
DFT calculations are instrumental in elucidating the degradation mechanisms of complex organic molecules. For derivatives of di-tert-pentylphenol, such as the UV stabilizer 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV328), DFT has been successfully applied to identify the most likely sites for chemical attack and to map out the energy landscapes of various degradation pathways. nih.govnih.gov
Research on the degradation of UV328 by advanced oxidation processes has utilized DFT to pinpoint susceptible reaction sites for various reactive oxygen species (ROS). nih.gov In one study, calculated energy profiles identified the most favorable reaction sites for species like hydroxyl radicals (•OH), sulfate (B86663) radicals (SO₄•⁻), and singlet oxygen (¹O₂). nih.govnih.gov These calculations revealed several primary degradation pathways, including hydroxylation, amination, sulfate substitution, and bond cleavage. nih.gov For instance, DFT simulations proposed that •OH and SO₄•⁻ radicals could attack the molecule through a hydrogen atom abstraction mechanism, while ¹O₂-mediated cycloaddition was also identified as a favorable reaction. nih.gov
These computational findings help to rationalize the formation of various transformation products observed experimentally and provide a theoretical framework for predicting the environmental fate of such compounds.
Table 1: DFT-Predicted Degradation Pathways of a this compound Derivative (UV328)
| Degradation Pathway | Attacking Species | Mechanism | Reference |
| Hydroxylation | •OH | Radical Adduct Formation | nih.gov |
| Dehydrogenation | •OH, SO₄•⁻ | Hydrogen Atom Abstraction | nih.gov |
| Cycloaddition | ¹O₂ | Cycloaddition Reaction | nih.gov |
| Amination | - | - | nih.gov |
| Sulfate Substitution | SO₄•⁻ | - | nih.gov |
| Bond Cleavage | ROS | - | nih.gov |
Computational Studies of Chemical Transformations (e.g., Chlorination, Hydroxylation)
Computational chemistry offers a detailed view of the chemical transformations that this compound and related compounds can undergo. Studies focusing on processes like chlorination and hydroxylation use theoretical methods to model reaction mechanisms, transition states, and the influence of the surrounding environment.
For example, the reactions of phenolic compounds with hypochlorous acid (HOCl), a common disinfectant, have been investigated using computational methods. researchgate.netrsc.org Double-hybrid DFT methods, such as B2PLYP-D, have been employed to study the chlorination and hydroxylation of aromatic amines, providing a model for similar reactions in phenolic structures. researchgate.netrsc.org These studies calculate the energy barriers for different reaction pathways, revealing, for instance, that in the gas phase, hydroxylation may be favored, while in a solvent model, N-chlorination becomes kinetically more likely due to the crucial role of explicit solvent molecules in stabilizing the transition state. researchgate.netrsc.org
The insights gained from these computational models are critical for understanding the transformation of this compound in various environments, such as during water treatment processes. researchgate.net By calculating the energetics of different reaction pathways, researchers can predict the likely transformation products and design more effective degradation or remediation strategies. acs.org
Table 2: Computational Methods for Studying Chemical Transformations
| Method | Application | Key Findings | Reference |
| Double-Hybrid DFT (e.g., B2PLYP-D) | Chlorination and hydroxylation of amines by HOCl | Solvent effects are crucial in determining the kinetically favored reaction pathway (chlorination vs. hydroxylation). | researchgate.netrsc.org |
| DFT (General) | Degradation of contaminants on silica (B1680970) gel | Identified the reaction of adsorbed water with silanone sites as key for generating •OH radicals. | acs.org |
| G3B3 Composite Scheme | Chlorination and hydroxylation of amines | Provides high-accuracy energy barriers for reaction pathways. | researchgate.net |
Advanced Theoretical Models for Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)
Advanced theoretical models are increasingly used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental data. For compounds like this compound, these models can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic absorption spectra. nih.govrug.nl
The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of these theoretical models. dergipark.org.tr Methods like DFT, often using functionals such as B3LYP, can calculate the magnetic shielding tensors around each nucleus. nih.govdergipark.org.tr These calculated shieldings are then converted into chemical shifts, which can be compared directly with experimental spectra to aid in structure elucidation and conformational analysis. researchgate.net For complex molecules, these calculations can help resolve ambiguities in spectral assignments and provide insight into how factors like conformation and intermolecular interactions (e.g., hydrogen bonding) influence the chemical shifts. dergipark.org.tr
Similarly, theoretical calculations of harmonic vibrational frequencies can reproduce experimental FT-IR and FT-Raman spectra with good accuracy. nih.gov This allows for a detailed assignment of vibrational modes to specific molecular motions, enhancing the understanding of the molecule's structural and bonding features. The agreement between calculated and experimental spectra serves to validate the computed molecular geometry and electronic structure. nih.gov
Table 3: Theoretical Approaches for Spectroscopic Prediction
| Spectroscopic Property | Theoretical Method | Basis Set Example | Application | Reference |
| NMR Chemical Shifts | DFT (GIAO method) | 6-311++G(d,p) | Structural verification and conformational analysis | dergipark.org.trresearchgate.net |
| Vibrational Frequencies (IR/Raman) | DFT (B3LYP) | - | Conformational stability and molecular structure analysis | nih.gov |
| Rotational Constants | DFT (B3LYP-D3(BJ)) | def2-TZVP | Determination of molecular structure and dipole moments | mdpi.com |
Q & A
Q. How can the PICOT framework structure a study on this compound’s bioaccumulation in aquatic ecosystems?
Q. What are the ethical considerations in designing human biomonitoring studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
